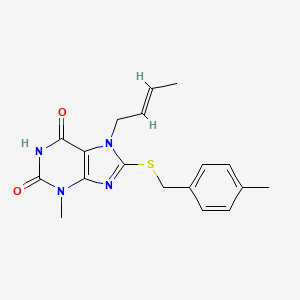

7-((E)-But-2-enyl)-3-methyl-8-(4-methyl-benzylsulfanyl)-3,7-dihydro-purine-2,6-dione

Description

This compound is a purine-2,6-dione derivative featuring an (E)-but-2-enyl group at the 7-position and a 4-methyl-benzylsulfanyl moiety at the 8-position. The trans-configuration of the but-2-enyl group confers distinct conformational rigidity, while the 4-methyl-benzylsulfanyl substituent introduces lipophilicity and steric bulk. Such structural attributes are critical for modulating pharmacological activity, including target binding affinity, metabolic stability, and selectivity .

Properties

IUPAC Name |

7-[(E)-but-2-enyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-4-5-10-22-14-15(21(3)17(24)20-16(14)23)19-18(22)25-11-13-8-6-12(2)7-9-13/h4-9H,10-11H2,1-3H3,(H,20,23,24)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOGBNJKDMJUNN-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-((E)-But-2-enyl)-3-methyl-8-(4-methyl-benzylsulfanyl)-3,7-dihydro-purine-2,6-dione, also known by its CAS number 1164480-88-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 356.44 g/mol . The structure includes a purine core modified by various alkyl and sulfanyl groups, which may influence its biological interactions.

Biological Activity

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for neutralizing free radicals and preventing oxidative stress in biological systems.

2. Anticancer Properties

Studies have shown that purine derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated cytotoxic effects on various cancer cell lines, suggesting that modifications to the purine structure can enhance anticancer activity .

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been noted that similar compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Interaction with Receptors : The compound may interact with cellular receptors, modulating signaling pathways involved in cell growth and apoptosis.

- Free Radical Scavenging : Its antioxidant capacity suggests it may directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

Case Studies

- Cytotoxicity in Cancer Models : In vitro studies showed that varying concentrations of the compound reduced viability in breast and lung cancer cell lines by inducing apoptosis.

- Oxidative Stress Reduction : Animal models treated with the compound exhibited lower levels of oxidative stress markers compared to controls, indicating potential therapeutic benefits in conditions characterized by oxidative damage.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity is influenced by substituents at the 7-, 8-, and 3-positions of the purine core. Below is a comparative analysis with structurally analogous derivatives:

Table 1: Structural and Pharmacological Comparison

Key Findings from Comparative Analysis

Substituent Effects on Target Binding: The but-2-enyl group in the target compound provides moderate rigidity compared to the but-2-ynyl in BI 1356, which may reduce DPP-4 binding affinity due to decreased conformational constraint .

Electronic and Steric Influences: Chlorine substituents (e.g., in and ) increase electronegativity, which may strengthen hydrogen bonding but introduce metabolic liabilities. The target compound’s methyl group on the benzyl ring balances lipophilicity without excessive polarity . The styryl group in KW6002 () enables π-π stacking with adenosine receptors, a feature absent in the target compound, highlighting divergent target selectivity .

Pharmacokinetic Considerations :

- BI 1356’s quinazolinylmethyl group contributes to prolonged action via stable enzyme interactions, whereas the target compound’s benzylsulfanyl may result in shorter duration due to faster metabolic clearance .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?

Answer:

The synthesis involves multi-step organic reactions, typically starting with alkylation or sulfanylation of a purine core. Key steps include:

- Step 1 : Alkylation at the 7-position using (E)-but-2-enyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) to introduce the alkenyl group .

- Step 2 : Sulfanylation at the 8-position with 4-methyl-benzyl mercaptan, requiring careful control of reaction time (4–6 hrs) and temperature (room temperature) to avoid over-substitution .

- Step 3 : Methylation at the 3-position using methyl iodide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to isolate intermediates .

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR : Confirm substituent positions via ¹H-NMR (e.g., δ 5.5–6.0 ppm for (E)-but-2-enyl protons) and ¹³C-NMR for carbonyl groups (δ 150–160 ppm) .

- Mass Spectrometry : Validate molecular weight using ESI-MS (expected [M+H]⁺: ~423 Da) .

- X-ray Crystallography : Resolve stereochemistry of the alkenyl and sulfanyl groups if crystalline derivatives are obtained .

Advanced: What methodologies are employed to analyze structure-activity relationships (SAR) for this compound?

Answer:

SAR studies focus on modifying substituents and evaluating biological outcomes:

- Alkenyl Chain : Replace (E)-but-2-enyl with shorter (allyl) or longer (hexenyl) chains to assess hydrophobicity effects on membrane permeability .

- Sulfanyl Group : Substitute 4-methyl-benzylsulfanyl with electron-withdrawing (e.g., nitrobenzyl) or donating (e.g., methoxybenzyl) groups to modulate target binding .

- Methylation : Compare 3-methyl vs. 3-ethyl analogs to study steric effects on enzyme inhibition .

Experimental Design : - Test analogs in vitro (e.g., enzyme inhibition assays) and correlate with computational docking studies (AutoDock Vina) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from variations in assay conditions or impurity profiles:

- Assay Standardization : Use identical cell lines (e.g., HEK293 for adenosine receptor studies) and control for ATP levels .

- Impurity Profiling : Characterize by-products (e.g., oxidation of the sulfanyl group) using LC-MS and assess their bioactivity .

- Dose-Response Curves : Generate IC₅₀ values across multiple concentrations (1 nM–100 µM) to validate potency thresholds .

Advanced: What computational tools are recommended for predicting biological targets?

Answer:

- Pharmacophore Modeling : Use Schrödinger’s Phase to map essential features (e.g., hydrogen bond acceptors at C2/C6 positions) .

- Molecular Dynamics (MD) : Simulate binding stability with purinergic receptors (e.g., A₂A subtype) using GROMACS .

- ADMET Prediction : Estimate bioavailability (e.g., CNS permeability via BBB Score) with SwissADME .

Advanced: How can solubility challenges be addressed for in vivo studies?

Answer:

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate esters at the 2- or 6-position for hydrolytic activation in physiological conditions .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve systemic delivery .

Advanced: What metabolic pathways are hypothesized for this compound?

Answer:

Predicted pathways based on structural analogs:

- Phase I Metabolism : Oxidation of the alkenyl group via CYP3A4 to form epoxides or diols .

- Phase II Metabolism : Glucuronidation of the 4-methyl-benzylsulfanyl moiety .

Validation Methods : - Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .

Advanced: How can researchers design analogs to improve selectivity for adenosine receptors?

Answer:

- Substituent Engineering : Introduce bulky groups (e.g., tert-butyl) at the 8-position to sterically block off-target binding .

- Bioisosteric Replacement : Replace the purine core with triazolo-pyrimidine to exploit receptor subtype preferences .

- Fragment-Based Screening : Identify high-affinity fragments (e.g., from a library of 500+ purine derivatives) using SPR .

Advanced: What techniques are used to validate target engagement in cellular models?

Answer:

- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts (± compound) to confirm binding .

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and quantify soluble target protein via Western blot .

- BRET/FRET : Measure real-time receptor conformational changes in HEK293 cells transfected with biosensors .

Advanced: How can data reproducibility issues in enzymatic assays be mitigated?

Answer:

- Enzyme Source : Use recombinant proteins (e.g., human adenosine deaminase from HEK293 cells) to standardize activity .

- Buffer Optimization : Include 1 mM MgCl₂ and 0.01% Tween-20 to stabilize enzyme conformation .

- Internal Standards : Add a fluorescent probe (e.g., MANT-GTP) to normalize activity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.